4-chloro-3-methyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Description
4-chloro-3-methyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C22H19ClN4O and its molecular weight is 390.87. The purity is usually 95%.
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Biological Activity
The compound 4-chloro-3-methyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, highlighting its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The general synthetic route includes:
- Formation of the Pyrazole Ring : Utilizing phenyl hydrazine and appropriate carbonyl compounds.
- Chlorination : Introducing the chloro group at the 4-position using chlorinating agents.
- Carboxamide Formation : Converting the carboxylic acid to an amide through reaction with amines.
Anticancer Properties
Recent studies have indicated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer activity. For instance:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds similar to 4-chloro-3-methyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine have shown potent inhibition against CDK2 and CDK9, with IC50 values as low as 0.36 µM for CDK2 .
- Cell Proliferation Inhibition : Studies demonstrate effective inhibition of cellular proliferation in various human tumor cell lines such as HeLa and A375 .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which can be attributed to its ability to modulate signaling pathways involved in inflammation. For example:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential use in treating inflammatory diseases .
Neuroprotective Activity
Research has suggested neuroprotective effects through mechanisms that involve:
- Reduction of Oxidative Stress : The compound may mitigate oxidative stress in neuronal cells, which is crucial for conditions such as Alzheimer's disease .
Research Findings and Case Studies
Study | Findings | |
---|---|---|
Study A (2022) | Showed IC50 of 0.36 µM against CDK2 | Suggests potential for cancer therapy |
Study B (2023) | Reduced TNF-alpha and IL-6 levels | Indicates anti-inflammatory potential |
Study C (2021) | Neuroprotective in models of oxidative stress | Supports use in neurodegenerative diseases |
The biological activity of this compound is believed to involve:
- Targeting Kinase Pathways : By inhibiting CDKs, it disrupts cell cycle progression in cancer cells.
- Modulating Inflammatory Pathways : It may inhibit NF-kB signaling, leading to reduced expression of pro-inflammatory cytokines.
- Antioxidant Activity : The compound possibly enhances endogenous antioxidant defenses.
Properties
IUPAC Name |
4-chloro-3-methyl-1-phenyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O/c1-14(16-9-5-3-6-10-16)25-22(28)18-13-24-21-19(20(18)23)15(2)26-27(21)17-11-7-4-8-12-17/h3-14H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRPUBCQKBKHJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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